

Application Note: Comprehensive Analytical Characterization of 2-Methyl-2H-indazol-6-amine

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Compound of Interest

Compound Name: 2-Methyl-2H-indazol-6-amine

CAS No.: 50593-30-1

Cat. No.: B1297901

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Introduction

2-Methyl-2H-indazol-6-amine is a heterocyclic aromatic amine belonging to the indazole class of compounds. Indazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1][2][3][4] The precise substitution pattern on the indazole ring is critical for its biological function, making unambiguous characterization essential. The distinction between N-1 and N-2 isomers, for instance, is a crucial aspect of quality control.[1]

This guide provides a comprehensive framework of orthogonal analytical methods for the definitive characterization of **2-Methyl-2H-indazol-6-amine**. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this important chemical entity. The methodologies are grounded in fundamental principles and adhere to the validation characteristics outlined in ICH Q2(R1) guidelines to ensure data integrity and trustworthiness.[5][6][7]

Physicochemical Properties

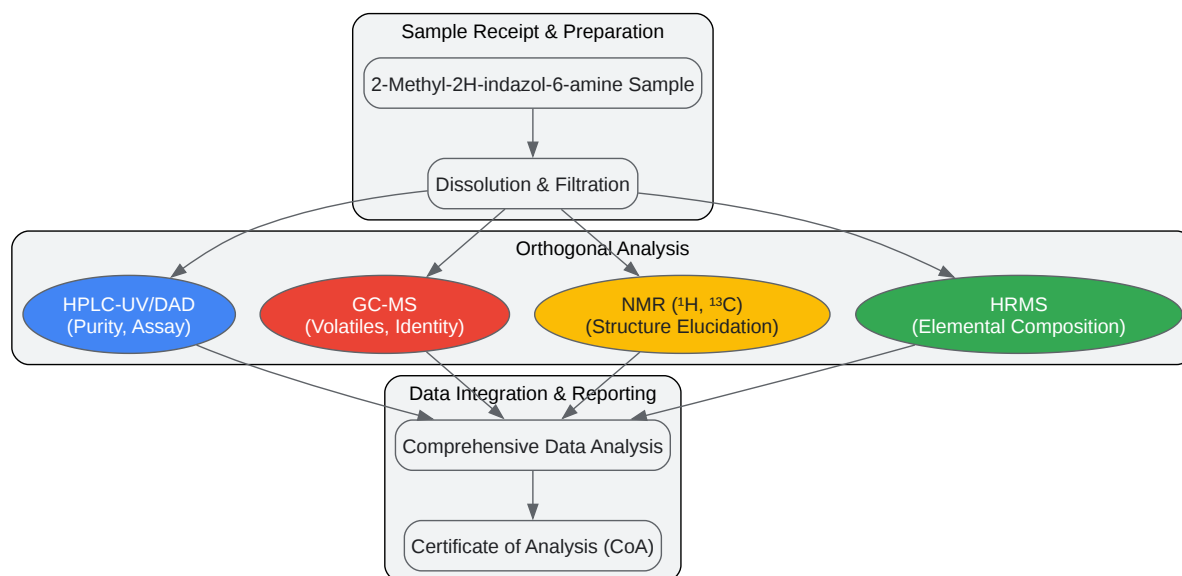
A thorough understanding of the physicochemical properties of **2-Methyl-2H-indazol-6-amine** is the foundation for developing robust analytical methods. These properties guide the selection of chromatographic conditions, solvents, and spectroscopic parameters.

Property	Value	Source
Molecular Formula	C ₈ H ₉ N ₃	PubChem CID 590220
Molecular Weight	147.18 g/mol	PubChem CID 590220
IUPAC Name	2-methylindazol-6-amine	PubChem CID 590220
CAS Number	50593-30-1	PubChem CID 590220
Solubility	<0.1 µg/mL (at pH 7.4)	PubChem CID 590220
Predicted LogP	1.3	Echemi[8]
Predicted Boiling Point	366.9 ± 22.0 °C at 760 mmHg	Echemi[8]

Note: Some properties are predicted and should be confirmed experimentally.

An Integrated Analytical Workflow

A multi-technique, or orthogonal, approach is crucial for the unambiguous characterization of a chemical substance. By combining data from chromatographic and spectroscopic methods, a complete profile of the analyte's identity, purity, and structure can be established.



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Caption: Integrated workflow for the characterization of **2-Methyl-2H-indazol-6-amine**.

Part 1: Chromatographic Purity and Assay

Chromatographic techniques are essential for separating the main compound from impurities and for accurate quantification.^[1]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the primary method for determining the purity of non-volatile organic compounds. A reversed-phase method is suitable for **2-Methyl-2H-indazol-6-amine**, given its moderate polarity.

Causality Behind Method Choices:

- Column: A C18 column is selected due to its versatility and effectiveness in retaining moderately polar aromatic compounds like indazole derivatives.
- Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier is used. Acetonitrile provides the necessary elution strength, while formic acid helps to protonate the amine group, ensuring sharp peak shapes and consistent retention.
- Detector: A Diode Array Detector (DAD) is chosen to monitor the elution at multiple wavelengths, which helps in peak tracking during method development and can indicate the presence of co-eluting impurities with different UV spectra. The primary wavelength is selected based on the UV maximum of the analyte.

Protocol: HPLC-DAD Method

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
 - Degas both mobile phases using sonication or vacuum filtration.[\[1\]](#)
- Sample Preparation:
 - Accurately weigh and dissolve ~10 mg of **2-Methyl-2H-indazol-6-amine** in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.[\[1\]](#)
 - Further dilute to a working concentration of ~0.1 mg/mL.
 - Filter the sample through a 0.45 µm syringe filter before injection.[\[1\]](#)
- Instrumental Parameters:

Parameter	Recommended Setting
Column	C18, 4.6 x 150 mm, 5 μ m
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}$ C
Injection Volume	10 μ L
Detection	DAD, 254 nm (or λ max)
Gradient	10% B to 90% B over 15 min
Run Time	20 minutes

- System Suitability Test (SST):
 - Perform five replicate injections of the standard solution.
 - The Relative Standard Deviation (RSD) for the peak area and retention time should be \leq 2.0%.
 - The tailing factor should be between 0.8 and 1.5.
- Data Analysis:
 - Determine purity by calculating the area percentage of the main peak relative to the total peak area.
 - Quantify the assay against a reference standard of known purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is ideal for identifying and quantifying volatile or semi-volatile impurities and residual solvents that may be present from the synthesis process.[9] Given the compound's amine group, derivatization is sometimes employed, but direct analysis is often possible.[9]

Protocol: GC-MS Method

- Sample Preparation:
 - Dissolve ~5 mg of the sample in 1 mL of a suitable solvent like Dichloromethane or Methanol.
- Instrumental Parameters:

Parameter	Recommended Setting
Column	DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature	280 °C
Injection Mode	Split (e.g., 20:1)
Carrier Gas	Helium, constant flow 1.2 mL/min
Oven Program	50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
MS Transfer Line	290 °C
Ion Source Temp	230 °C
Ionization Mode	Electron Ionization (EI), 70 eV
Scan Range	40 - 450 m/z

- Data Analysis:
 - Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
 - Quantify impurities using an internal or external standard method.

Part 2: Spectroscopic Identity and Structure Elucidation

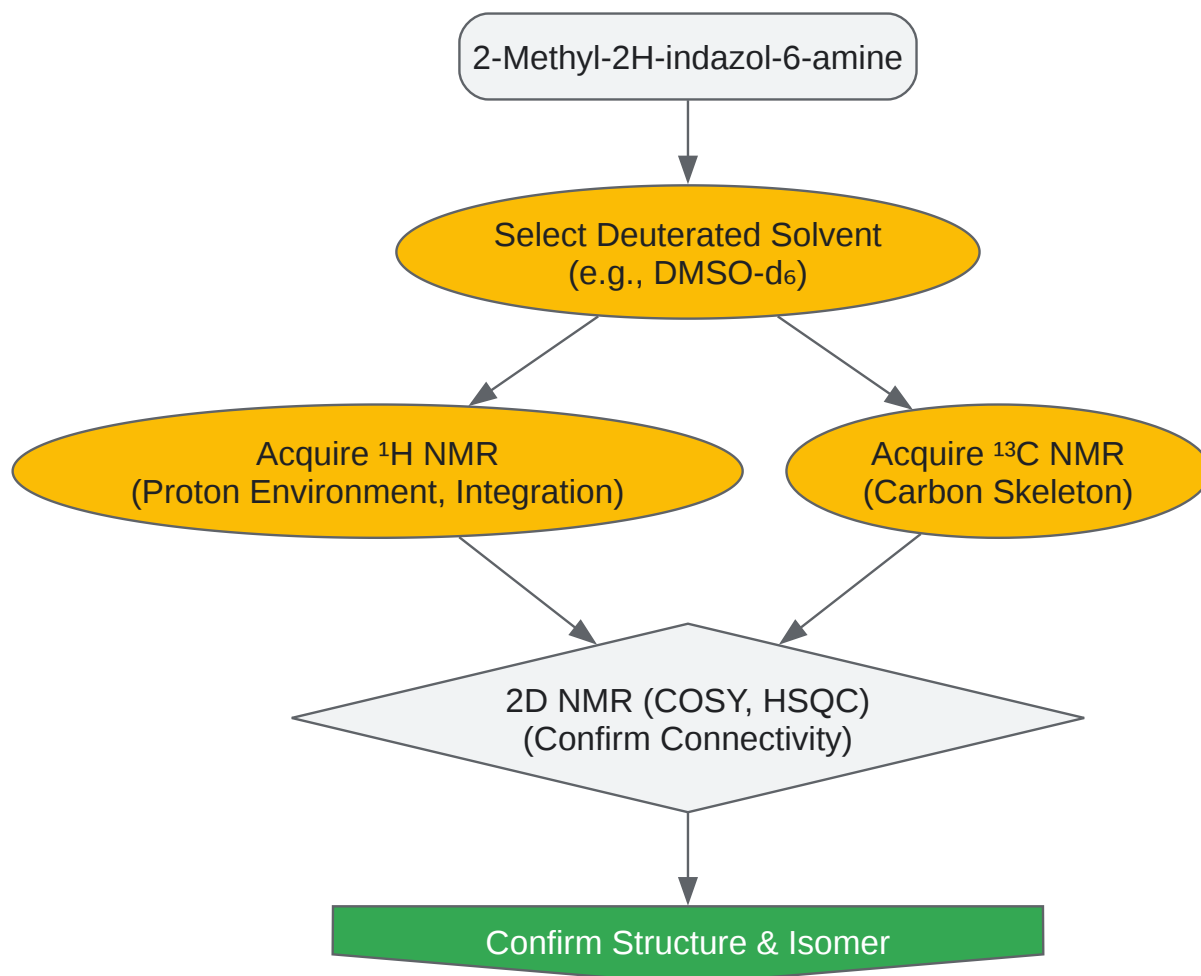
Spectroscopic methods provide definitive information about the molecular structure, confirming the identity and connectivity of atoms.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation of organic molecules.[1] Both ^1H and ^{13}C NMR are required to confirm the identity of **2-Methyl-2H-indazol-6-amine** and distinguish it from its isomers.

Causality Behind Experimental Choices:

- Solvent: DMSO- d_6 is an excellent choice as it can dissolve a wide range of compounds and the residual solvent peak does not interfere with most analyte signals. It also allows for the observation of exchangeable protons like those on the amine group.[10]
- Techniques: A standard ^1H spectrum provides information on the number and environment of protons. A $^{13}\text{C}\{^1\text{H}\}$ spectrum shows all unique carbon atoms. Advanced 2D NMR experiments like COSY and HSQC can be used to confirm proton-proton and proton-carbon connectivities if the 1D spectra are ambiguous.



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Caption: Decision logic for NMR-based structure elucidation.

Protocol: NMR Data Acquisition

- Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[10]
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H spectrum using parameters optimized for resolution and sensitivity (e.g., 30° pulse, 1-2 second relaxation delay).[10]
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is required due to the low natural abundance of ¹³C.[10]
- Data Analysis:
 - Process the spectra (Fourier transform, phase correction, baseline correction).
 - Calibrate the ¹H and ¹³C spectra to the residual solvent peak (DMSO-d₆: ~2.50 ppm for ¹H, ~39.52 ppm for ¹³C).
 - Integrate the ¹H signals to determine proton ratios.[1]
 - Analyze chemical shifts and coupling constants to assign signals to the specific protons and carbons in the molecule. The pattern of aromatic signals and the chemical shift of the N-methyl group are key for confirming the 2-Methyl-2H isomer.[11][12][13]

Expected NMR Data Summary (Predicted in DMSO-d₆)

Signal Assignment	¹ H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
N-CH ₃	~3.9 - 4.1 (s, 3H)	~35 - 40
Amine (NH ₂)	~5.0 - 5.5 (s, 2H, broad)	-
Aromatic CH	~6.5 - 7.8 (m, 4H)	~100 - 150
Aromatic C-N	-	~120 - 145
Aromatic C-NH ₂	-	~145 - 155

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule.

Protocol: HRMS (ESI-TOF) Method

- Sample Preparation:
 - Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
- Instrumental Parameters:
 - Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
 - Analyzer: Time-of-Flight (TOF).
 - Mass Range: 50 - 500 m/z.
 - Capillary Voltage: ~3500 V.
- Data Analysis:
 - Identify the protonated molecular ion $[M+H]^+$.
 - Compare the measured accurate mass to the theoretical mass for $C_8H_{10}N_3^+$ (the protonated form of $C_8H_9N_3$). The mass difference should be within 5 ppm.

Theoretical Accurate Mass:

- $C_8H_9N_3$ (Neutral): 147.0796
- $[C_8H_9N_3+H]^+$: 148.0875

Conclusion

The application of this integrated set of orthogonal analytical methods—HPLC for purity, GC-MS for volatile impurities, and NMR and HRMS for definitive structural confirmation—provides

a robust and reliable framework for the complete characterization of **2-Methyl-2H-indazol-6-amine**. Adherence to these protocols and the principles of method validation ensures the generation of high-quality, trustworthy data essential for research, quality control, and regulatory submissions in the pharmaceutical industry.

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- To cite this document: BenchChem. [Application Note: Comprehensive Analytical Characterization of 2-Methyl-2H-indazol-6-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297901/docs#application-note-comprehensive-analytical-characterization-of-2-methyl-2h-indazol-6-amine>]

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